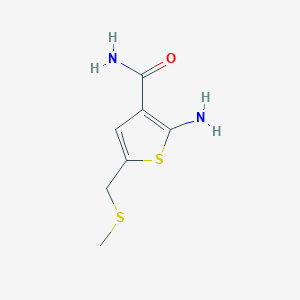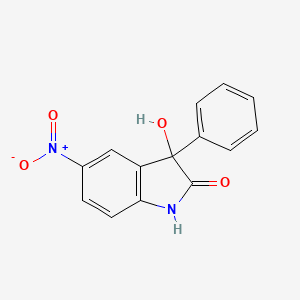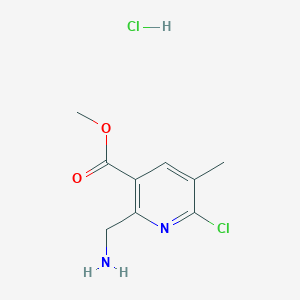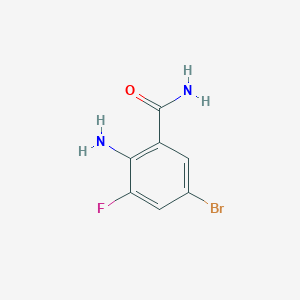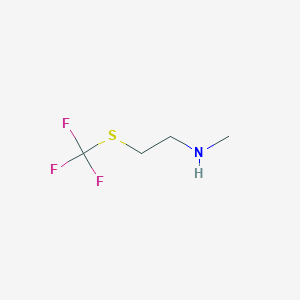
Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to an ethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloroethylamine with trifluoromethylthiol in the presence of a base, such as sodium hydride, under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a simpler thiol group.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or acyl derivatives.
Applications De Recherche Scientifique
Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance biological activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism by which Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Trifluoromethylbenzene: Known for its use in the synthesis of various fluorinated compounds.
Uniqueness
Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the presence of both an amine group and a trifluoromethylsulfanyl group, which can impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C4H8F3NS |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
N-methyl-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C4H8F3NS/c1-8-2-3-9-4(5,6)7/h8H,2-3H2,1H3 |
Clé InChI |
GQIPDJSLKNYKRU-UHFFFAOYSA-N |
SMILES canonique |
CNCCSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol](/img/structure/B11757680.png)

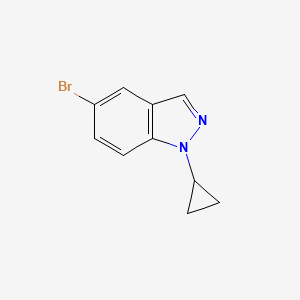

![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
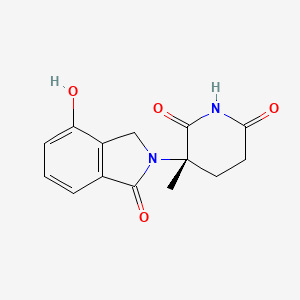
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)
